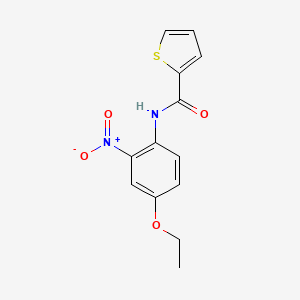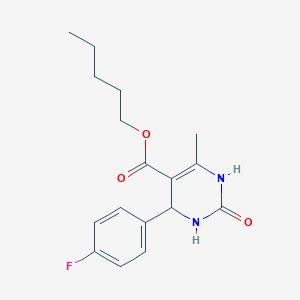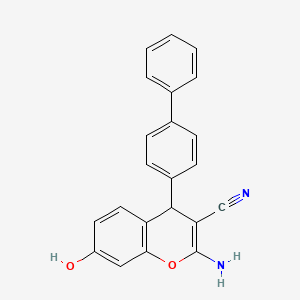
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABH, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABH is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
作用机制
The mechanism of action of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of glucose homeostasis. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to reduce the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of cyclooxygenase-2. Additionally, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is its high stability, which allows for easy storage and handling. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile also exhibits good solubility in various solvents, which makes it a versatile compound for use in various assays. However, one limitation of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile is its low water solubility, which can make it difficult to use in aqueous-based assays. Additionally, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile can exhibit non-specific binding to proteins and other biomolecules, which can affect the accuracy of results in certain assays.
未来方向
There are several future directions for research on 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile. One direction is the development of more efficient and cost-effective synthesis methods for 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile. Another direction is the investigation of the potential applications of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile in the field of biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile and its potential applications in the treatment of various diseases. Finally, the environmental impact of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile should be studied to determine its potential as a pollutant and to develop strategies for its remediation.
合成方法
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction is the most widely used method for 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile synthesis. This method involves the reaction of 4-hydroxycoumarin with 4-biphenylacetonitrile in the presence of a base, such as piperidine, to yield 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile.
科学研究应用
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been studied for its potential application as a fluorescent probe for biological imaging. In material science, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been studied as a potential pollutant in water and soil.
属性
IUPAC Name |
2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-13-19-21(18-11-10-17(25)12-20(18)26-22(19)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,21,25H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEYJEMEKVAMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

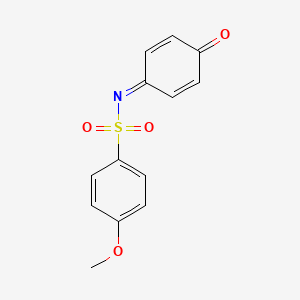
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5071125.png)
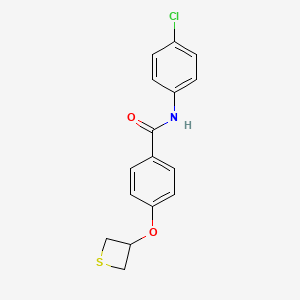
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
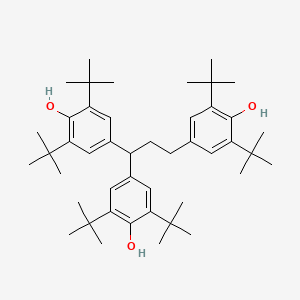
![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)
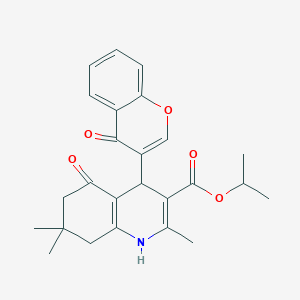
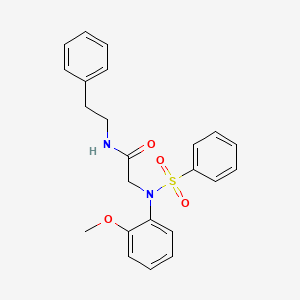
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)
